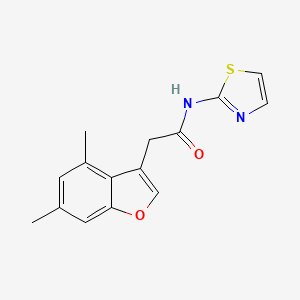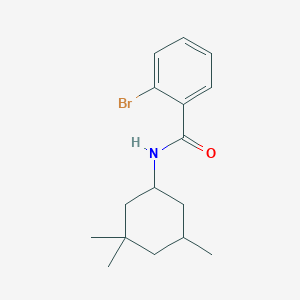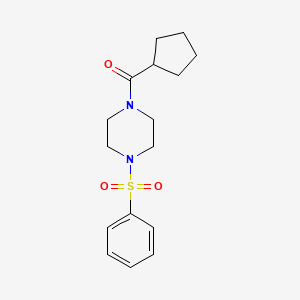![molecular formula C13H15BrN4O B5088291 2-{4-[(5-bromo-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5088291.png)
2-{4-[(5-bromo-2-furyl)methyl]-1-piperazinyl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(5-bromo-2-furyl)methyl]-1-piperazinyl}pyrimidine is a chemical compound that is widely used in scientific research. It is a pyrimidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. In
Wirkmechanismus
The mechanism of action of 2-{4-[(5-bromo-2-furyl)methyl]-1-piperazinyl}pyrimidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and are involved in the development of cancer. It has also been shown to inhibit the activity of certain receptors in the brain, which may contribute to its potential as a treatment for neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, reduce inflammation in animal models, and improve cognitive function in animal models. Additionally, it has been shown to have a low toxicity profile, which makes it a promising candidate for further development as a potential therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{4-[(5-bromo-2-furyl)methyl]-1-piperazinyl}pyrimidine in lab experiments is its low toxicity profile. This makes it a safe and effective compound to use in various assays and experiments. Additionally, it has been shown to have a high purity and yield when synthesized using optimized methods. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-{4-[(5-bromo-2-furyl)methyl]-1-piperazinyl}pyrimidine. One potential direction is to further study its potential as an anti-cancer agent, and to investigate its mechanism of action in more detail. Another potential direction is to explore its potential as a treatment for neurological disorders, and to investigate its effects on various receptors in the brain. Additionally, it may be useful to explore ways to improve its solubility in water, in order to make it more versatile for use in various experiments.
Synthesemethoden
The synthesis of 2-{4-[(5-bromo-2-furyl)methyl]-1-piperazinyl}pyrimidine has been achieved through various methods. One of the most common methods involves the reaction of 5-bromo-2-furaldehyde with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with 2-chloropyrimidine. This method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
2-{4-[(5-bromo-2-furyl)methyl]-1-piperazinyl}pyrimidine has been widely used in scientific research for its potential applications in various fields. It has been studied as a potential anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied as a potential anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, it has been studied as a potential treatment for neurological disorders, as it has been shown to improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
2-[4-[(5-bromofuran-2-yl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O/c14-12-3-2-11(19-12)10-17-6-8-18(9-7-17)13-15-4-1-5-16-13/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJKYVHIIWRJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(O2)Br)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{2-[3-(methoxycarbonyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridin-4-yl]phenoxy}acetic acid](/img/structure/B5088210.png)
![4-(4-fluorobenzyl)-1-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5088217.png)
![1-ethyl-4-(3-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5088234.png)




![N-{3-[(2-phenylacetyl)amino]phenyl}benzamide](/img/structure/B5088264.png)
![N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B5088268.png)
![N-cycloheptyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5088276.png)
![2-amino-6-(benzylthio)-4-[5-(2-nitrophenyl)-2-furyl]-3,5-pyridinedicarbonitrile](/img/structure/B5088289.png)
![1-[3-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B5088298.png)
![(4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5088306.png)
![N-benzyl-2-[(4-chlorophenyl)thio]-N-methylpropanamide](/img/structure/B5088307.png)
